molecular formula C14H12O2 B184925 Benzyl 4-hydroxyphenyl ketone CAS No. 2491-32-9

Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925
CAS No.: 2491-32-9
M. Wt: 212.24 g/mol
InChI Key: JBQTZLNCDIFCCO-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxyphenyl ketone, also known as 4’-Hydroxy-2-phenylacetophenone, is an organic compound with the molecular formula C14H12O2. It is a stilbenoid, characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group attached to another phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

Benzyl 4-hydroxyphenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Safety and Hazards

Benzyl 4-hydroxyphenyl ketone can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Future research could focus on the transesterification of β-keto esters, including Benzyl 4-hydroxyphenyl ketone, for the synthesis of compounds of pharmaceutical importance . Further studies on its synthesis, chemical reactions, mechanism of action, and safety are also warranted.

Biochemical Analysis

Biochemical Properties

Benzyl 4-hydroxyphenyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially causing oxidative damage or other metabolic disturbances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution can influence its interactions with target biomolecules and its overall cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyphenyl ketone can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Esters, ethers, and other substituted derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxyphenyl ketone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl and ketone groups can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4’-Chloro-2-phenylacetophenone
  • 2-Phenylacetophenone
  • 2,2-Dimethoxy-2-phenylacetophenone
  • Hydrobenzoin
  • meso-Hydrobenzoin

Comparison: Benzyl 4-hydroxyphenyl ketone is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQTZLNCDIFCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179617
Record name Benzyl 4-hydroxyphenyl ketone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-32-9
Record name 1-(4-Hydroxyphenyl)-2-phenylethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-hydroxyphenyl ketone
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Record name 2491-32-9
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Record name Benzyl 4-hydroxyphenyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using benzyl 4-hydroxyphenyl ketone in the synthesis of the platinum(II) complexes described in the research?

A1: this compound serves as a crucial starting point in the multi-step synthesis of the platinum(II) complexes 39a-d, 40a-c, and 41. [] The researchers utilized this commercially available compound and transformed it through a series of eight steps to achieve the desired platinum(II) complexes. This synthetic route proved efficient, yielding the final compounds with an overall yield of approximately 30%. [] The presence of this compound in the final complexes is significant because it contributes to the overall structure of the molecules, potentially influencing their biological activity and interaction with target sites.

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